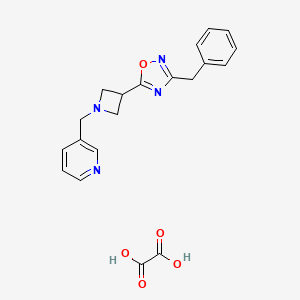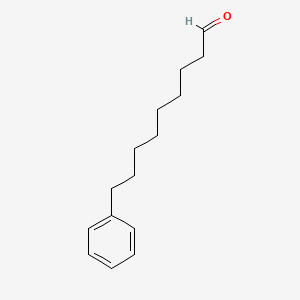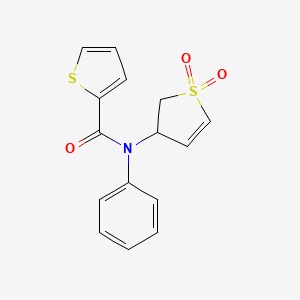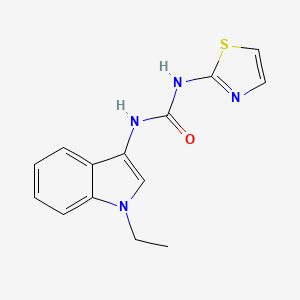
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-phenethylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-phenethylpyrrolidin-2-one and related compounds often involves one-pot condensation reactions. For instance, a study by Kharchenko et al. (2008) detailed a one-pot condensation method using 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes, leading to the formation of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems. The structures of these synthesized compounds were confirmed through various techniques, including IR, 1H NMR methods, and liquid chromato-mass spectrometry (Kharchenko, Detistov, & Orlov, 2008).
科学的研究の応用
Synthesis and Chemical Behavior
The synthesis and chemical behavior of compounds containing the 1,3,4-oxadiazole ring have been explored in various studies. For example, Elnagdi et al. (1988) reported on the preparation of ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate and its reactivity towards a variety of electrophilic reagents, highlighting new routes to 1,3,4‐oxadiazoles and related compounds Elnagdi, M. H., Ibrahim, N. S., Abdelrazek, F. M., & Erian, A. W. (1988). European Journal of Organic Chemistry.
Biological Activities
Compounds featuring the 1,3,4-oxadiazole ring have demonstrated a wide range of biological activities. Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and evaluated their antibacterial activities, showcasing the biological significance of these compounds Khalid, H., Aziz‐ur‐Rehman, Abbasi, M., Malik, A., Rasool, S., Nafeesa, K., Ahmad, I., & Afzal, S. (2016). Journal of Saudi Chemical Society.
Material Science Applications
In material science, Wang et al. (2001) focused on the synthesis and structural analysis of bis(1,3,4-oxadiazole) systems for use in organic light-emitting diodes (OLEDs), indicating the potential of these compounds in electronic and photonic applications Wang, C., Jung, G., Hua, Y., Pearson, C., Bryce, M., Petty, M., Batsanov, A., Goeta, A., & Howard, J. (2001). Chemistry of Materials.
Anticancer Potential
Furthermore, the exploration of 1,3,4-oxadiazole derivatives for anticancer applications has been a significant area of research. Zhang et al. (2005) identified a novel apoptosis inducer from a series of 3-aryl-5-aryl-1,2,4-oxadiazoles, demonstrating the anticancer potential of these compounds through in vivo activity in tumor models Zhang, H.-Z., Kasibhatla, S., Kuemmerle, J., Kemnitzer, W. E., Ollis-Mason, K., Qiu, L., Crogan-Grundy, C., Tseng, B., Drewe, J., & Cai, S. (2005). Journal of Medicinal Chemistry.
Safety and Hazards
将来の方向性
作用機序
Target of Action
Oxadiazoles are a class of organic compounds that possess a five-membered heterocyclic ring system . They have been utilized in various therapeutic applications, including as anticancer, vasodilator, anticonvulsant, and antidiabetic agents . The specific targets of oxadiazoles can vary widely depending on their structure and functional groups.
Mode of Action
The mode of action of oxadiazoles also depends on their specific structure and the disease or condition they are designed to treat. For example, some oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
特性
IUPAC Name |
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-(2-phenylethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-2-14-17-16(21-18-14)13-10-15(20)19(11-13)9-8-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANJTIRQTAQLBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2CC(=O)N(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(2-phenylethyl)pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[2-(trifluoromethyl)-4-quinazolinyl]isoleucine](/img/structure/B2489590.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2489593.png)


![8-(3-Ethoxypropylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2489598.png)
![2-(7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-5-methoxyphenol](/img/structure/B2489599.png)